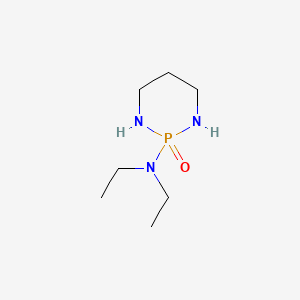![molecular formula C49H100N2O5Si B14341182 N~1~,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide CAS No. 105442-22-6](/img/structure/B14341182.png)
N~1~,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide is a complex organic compound with a unique structure that combines long hydrocarbon chains with a silane group. This compound is known for its applications in surface modification and as a coupling agent in various industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide typically involves the reaction of dioctadecylamine with a silane coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as toluene or dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters is crucial to achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide can undergo various chemical reactions, including:
Hydrolysis: The silane group can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, which are essential in surface modification applications.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often facilitated by acidic or basic catalysts to promote the formation of siloxane bonds.
Major Products Formed
The primary products formed from these reactions include silanol and siloxane derivatives, which are crucial for the compound’s application in surface modification and coupling processes .
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and cell culture studies.
Medicine: Investigated for its potential use in drug delivery systems and biomedical implants.
Industry: Utilized in the production of coatings, adhesives, and sealants to improve their performance and durability
Wirkmechanismus
The mechanism of action of N1,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide involves the interaction of its silane group with various substrates. The silane group can hydrolyze to form silanol groups, which can then condense to form siloxane bonds. These bonds are crucial for the compound’s ability to modify surfaces and enhance adhesion between different materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~,N~4~-Dioctadecyl-N~1~-(3-(trichlorosilyl)propyl)succinamide: Similar structure but with a trichlorosilyl group instead of a triethoxysilyl group.
N~1~,N~4~-Dioctadecyl-N~1~-(3-(trimethoxysilyl)propyl)succinamide: Contains a trimethoxysilyl group instead of a triethoxysilyl group.
Uniqueness
N~1~,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide is unique due to its combination of long hydrocarbon chains and a triethoxysilyl group. This structure provides it with excellent surface modification properties and makes it highly effective as a coupling agent in various applications .
Eigenschaften
CAS-Nummer |
105442-22-6 |
|---|---|
Molekularformel |
C49H100N2O5Si |
Molekulargewicht |
825.4 g/mol |
IUPAC-Name |
N',N'-dioctadecyl-N-(3-triethoxysilylpropyl)butanediamide |
InChI |
InChI=1S/C49H100N2O5Si/c1-6-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-45-51(46-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-7-2)49(53)43-42-48(52)50-44-41-47-57(54-8-3,55-9-4)56-10-5/h6-47H2,1-5H3,(H,50,52) |
InChI-Schlüssel |
PXNRBYSTELXKHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)CCC(=O)NCCC[Si](OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


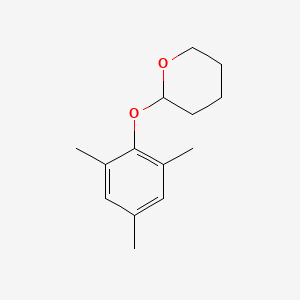
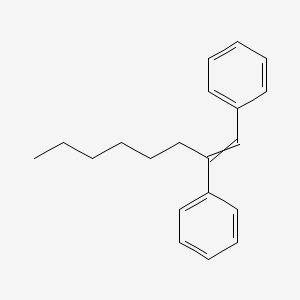
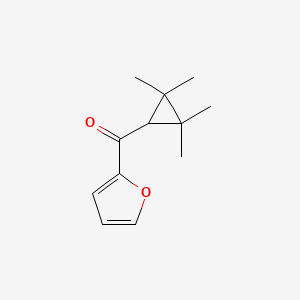
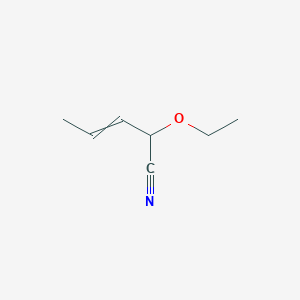
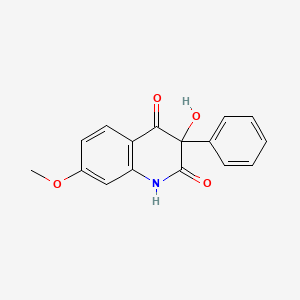
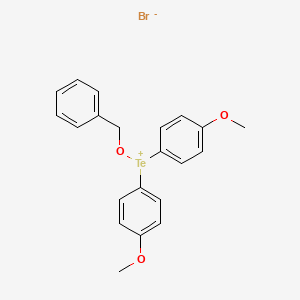
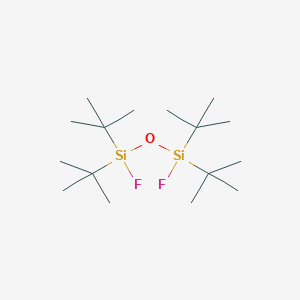
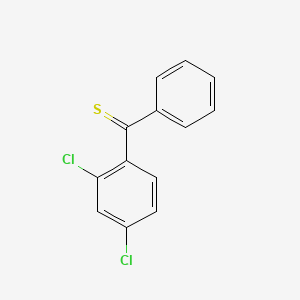
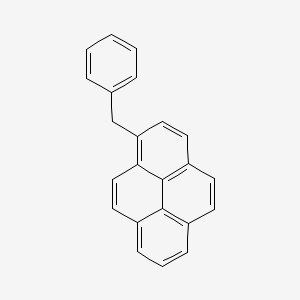

![2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one](/img/structure/B14341163.png)

